N,N'-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is a complex organic compound characterized by its unique structure, which includes a nitrobenzene core and two heptafluorobutanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using nitronium tetrafluoroborate in anhydrous acetonitrile at low temperatures . The subsequent attachment of heptafluorobutanamide groups can be achieved through a series of substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The heptafluorobutanamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of N,N’-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The heptafluorobutanamide groups may enhance the compound’s ability to interact with hydrophobic regions of biological membranes, affecting membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(ethane-1,2-diyl)bis(benzamides): Similar structure but with different substituents, leading to variations in chemical and biological properties.
5,5′-Bis-(trinitromethyl)-3,3′-bi-(1,2,4-oxadiazole): Another nitrobenzene derivative with distinct functional groups and applications.
Uniqueness
N,N’-(5-nitrobenzene-1,3-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is unique due to its combination of a nitrobenzene core with heptafluorobutanamide groups, which imparts specific chemical reactivity and potential biological activity. Its high fluorine content also contributes to its stability and resistance to degradation.
Eigenschaften
Molekularformel |
C14H5F14N3O4 |
---|---|
Molekulargewicht |
545.18 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptafluoro-N-[3-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-5-nitrophenyl]butanamide |
InChI |
InChI=1S/C14H5F14N3O4/c15-9(16,11(19,20)13(23,24)25)7(32)29-4-1-5(3-6(2-4)31(34)35)30-8(33)10(17,18)12(21,22)14(26,27)28/h1-3H,(H,29,32)(H,30,33) |
InChI-Schlüssel |
TWRBBFWMXWNYQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1NC(=O)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.